2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(pentafluorophenyl)acetamide
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Overview
Description
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a pyridyl group, a cyano group, and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common approach is the condensation of 3-cyano-4,6-dimethyl-2-pyridone with an appropriate allyl derivative, followed by halocyclization using iodine or bromine . The reaction conditions often require basic catalysis to enhance chemoselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pentafluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce amines.
Scientific Research Applications
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano and pyridyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: Shares the pyridyl and cyano groups but lacks the pentafluorophenyl group.
4,6-Dimethyl-2-hydroxynicotinonitrile: Similar in structure but with a hydroxyl group instead of the sulfanyl group.
Uniqueness
2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is unique due to the presence of both the cyano and pentafluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C16H10F5N3OS |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
InChI |
InChI=1S/C16H10F5N3OS/c1-6-3-7(2)23-16(8(6)4-22)26-5-9(25)24-15-13(20)11(18)10(17)12(19)14(15)21/h3H,5H2,1-2H3,(H,24,25) |
InChI Key |
GIMPLZPURNPZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
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